

Synthesis of 2-fluoro-N-phenylaniline: A Detailed Protocol for Researchers

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Compound of Interest

Compound Name: 2-fluoro-N-phenylaniline

Cat. No.: B1350581

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Introduction: **2-fluoro-N-phenylaniline** is a valuable fluorinated aromatic amine intermediate in the synthesis of various pharmaceuticals and functional materials. Its preparation is of significant interest to researchers in drug discovery and materials science. This document provides a detailed protocol for the synthesis of **2-fluoro-N-phenylaniline**, primarily focusing on the widely applicable Buchwald-Hartwig amination reaction. An alternative method, the Ullmann condensation, is also briefly discussed.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for **2-fluoro-N-phenylaniline** is presented below for easy reference and characterization of the final product.

Property	Value
Molecular Formula	C ₁₂ H ₁₀ FN
Molecular Weight	187.22 g/mol
Appearance	Yellow to colorless oil/liquid
Boiling Point	111-112 °C at 3 Torr[1]
¹ H NMR (400 MHz, CDCl ₃)	δ 7.31 – 7.24 (m, 3H), 7.09 (dd, J = 8.4, 0.9 Hz, 2H), 7.07 – 6.92 (m, 3H), 6.86 – 6.75 (m, 1H), 5.76 (br s, 1H, NH)
¹³ C NMR (100 MHz, CDCl ₃)	δ 152.8, 141.9, 131.6, 129.2, 124.1, 121.7, 120.4, 118.6, 117.1, 115.3
Mass Spectrum (ESI)	m/z = 188 (M ⁺ + H)

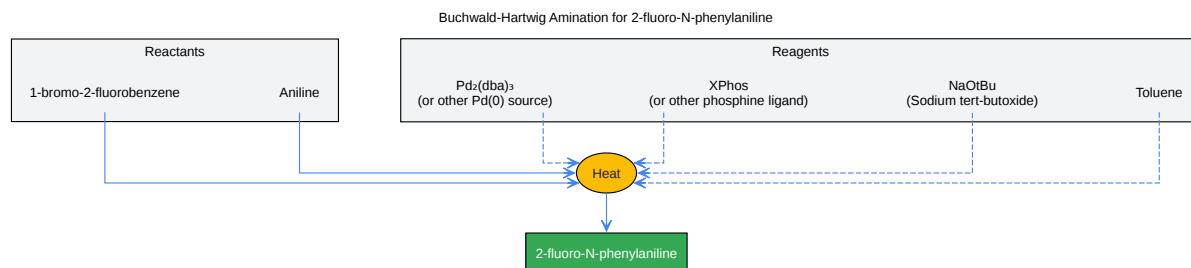
Synthetic Protocols

The synthesis of **2-fluoro-N-phenylaniline** is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

Primary Method: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the formation of carbon-nitrogen bonds.[2][3][4] This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine.

Reaction Scheme:



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Figure 1: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

Materials:

- 1-bromo-2-fluorobenzene
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide (NaOtBu)
- Anhydrous toluene
- Standard laboratory glassware (Schlenk flask, condenser, etc.)
- Inert atmosphere (Nitrogen or Argon)

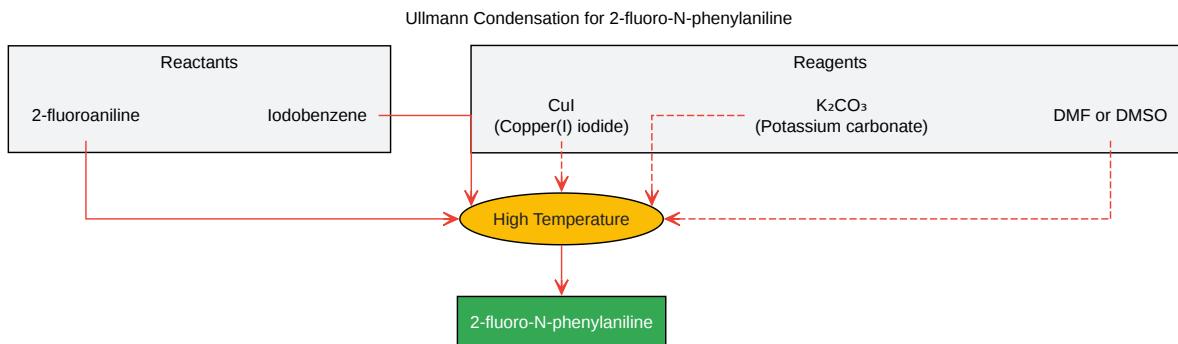
Procedure:

- Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add $\text{Pd}_2(\text{dba})_3$ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
- The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
- Addition of Reagents: Under the inert atmosphere, add 1-bromo-2-fluorobenzene (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
- Add anhydrous toluene (e.g., 5 mL) via syringe.
- Reaction: The reaction mixture is heated to 100 °C with vigorous stirring.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford the pure **2-fluoro-N-phenylaniline**.

Alternative Method: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, thioethers, and amines, typically involving a copper catalyst at elevated temperatures.^{[5][6][7]} Modern modifications have led to milder reaction conditions.

Reaction Scheme:



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